molecular formula C21H18N4O3S3 B2416141 2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 950305-49-4

2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2416141
CAS No.: 950305-49-4
M. Wt: 470.58
InChI Key: BTOOATZXYJZSPW-UHFFFAOYSA-N
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Description

2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity : This compound and its derivatives have been synthesized and tested for antimicrobial activity. For instance, the study by Fahim and Ismael (2019) investigated the synthesis of various derivatives, including aminothiazole and aminooxazole, which displayed significant antimicrobial activity (Fahim & Ismael, 2019).

  • Antioxidant Activity : Certain derivatives of this compound have demonstrated notable antioxidant activities. Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles and found that some exhibited excellent antioxidant activity, surpassing even Ascorbic acid in effectiveness (Talapuru et al., 2014).

  • Anticancer Properties : Various studies have explored the anticancer potential of this compound's derivatives. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity, revealing significant selective cytotoxicity against certain cancer cell lines (Evren et al., 2019).

  • Antimalarial Activity and COVID-19 Drug Potential : Some derivatives have been examined for their antimalarial activity and potential as COVID-19 drugs. A study by Fahim and Ismael (2021) highlighted the effective antimalarial activity of certain sulfonamide derivatives and explored their binding affinity against COVID-19 proteins (Fahim & Ismael, 2021).

  • pKa Determination and Molecular Modeling : The pKa values of derivatives of this compound have been determined, which is critical for understanding their chemical properties. Duran and Canbaz (2013) focused on the acidity constants of these derivatives, finding variations in pKa values that influence their reactivity (Duran & Canbaz, 2013).

  • BACE1 Inhibitors in Alzheimer’s Disease : The compound's derivatives have been studied as BACE1 inhibitors, which are relevant in Alzheimer’s disease research. Yan et al. (2017) developed 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives and evaluated their biological activity as BACE-1 inhibitors, showing potential for therapeutic applications (Yan et al., 2017).

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c1-14-7-9-15(10-8-14)18-24-19(30-13-17(26)23-21-22-11-12-29-21)20(25-18)31(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOATZXYJZSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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